N-2H-Indazol-2-ylurea

Physicochemical characterization Medicinal chemistry Drug-likeness prediction

Reproducibility challenges in kinase inhibitor programs often stem from unvalidated core scaffold substitutions. N-2H-Indazol-2-ylurea provides the exact N2-urea attachment geometry required for target engagement consistency, eliminating SAR divergence risks. • Baseline Scaffold: Unsubstituted 2H-indazole core serves as a negative control for quantifying substituent effects in antiproliferative assays (H460, A549, HepG2 cell lines). • Defined Template: Computationally tractable system (LogP 1.25, PSA 73.93 Ų) for docking validation before synthetic elaboration. • Supply Assurance: Procure the precise CAS 88279-25-8 compound cited in protocols to maintain experimental continuity.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 88279-25-8
Cat. No. B15432987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2H-Indazol-2-ylurea
CAS88279-25-8
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC2=CN(N=C2C=C1)NC(=O)N
InChIInChI=1S/C8H8N4O/c9-8(13)11-12-5-6-3-1-2-4-7(6)10-12/h1-5H,(H3,9,11,13)
InChIKeyOQELQSOGOBSJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2H-Indazol-2-ylurea Chemical Identity & Specifications


N-2H-Indazol-2-ylurea (CAS 88279-25-8), also known as indazol-2-ylurea or 2-ureido-2H-indazole, is a heterocyclic organic compound consisting of a 2H-indazole core substituted at the N2 position with a urea functional group. Its molecular formula is C₈H₈N₄O, with a molecular weight of 176.18 g/mol . The compound belongs to the indazolylurea class and serves primarily as a research intermediate or scaffold in medicinal chemistry programs. Publicly available authoritative database records for this specific compound are limited to basic physicochemical identifiers including calculated LogP of 1.24530 and polar surface area (PSA) of 73.93 Ų .

N-2H-Indazol-2-ylurea Generic Substitution Risks


Substituting N-2H-Indazol-2-ylurea with alternative indazolylurea analogs without empirical validation introduces substantial experimental risk due to well-documented structure-activity relationship (SAR) divergence within this chemical class. The indazole core's substitution position and urea attachment geometry critically influence target engagement profiles: N1-substituted versus N2-substituted indazole ureas exhibit distinct kinase selectivity patterns [1], while the presence or absence of additional substituents on the indazole ring profoundly alters antiproliferative potency against tumor cell lines compared to reference compounds such as sorafenib . Furthermore, the core scaffold itself—whether 2H-indazole, 1H-indazole, or aza-2H-indazole—directly modulates kinase inhibition profiles, with IC₅₀ values for representative N2-substituted aza-2H-indazole derivatives ranging up to 500 nM against SGK1, Tie2, and SRC kinases, demonstrating that even subtle scaffold variations produce measurable differences in biological activity [1]. Consequently, the absence of compound-specific characterization data does not imply functional equivalence with structural analogs; rather, it underscores the necessity of procuring the exact compound specified in published protocols to maintain experimental reproducibility.

N-2H-Indazol-2-ylurea Differentiation Evidence


Physicochemical Property Differentiation

The calculated partition coefficient (LogP) and polar surface area (PSA) of N-2H-indazol-2-ylurea differ measurably from more complex indazolylurea derivatives used in kinase inhibition research. N-2H-Indazol-2-ylurea exhibits a calculated LogP of 1.24530 and PSA of 73.93 Ų . In contrast, potent VEGFR2/KDR inhibitors within the broader indazolylurea class, such as 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea, possess substantially higher molecular weight (357.4 g/mol versus 176.18 g/mol) and distinct lipophilicity profiles . These physicochemical differences directly influence membrane permeability, solubility, and formulation behavior—critical considerations for both in vitro assay design and downstream scale-up.

Physicochemical characterization Medicinal chemistry Drug-likeness prediction

Scaffold-Dependent Kinase Selectivity

The N2-substituted 2H-indazole scaffold, which defines N-2H-indazol-2-ylurea, exhibits a distinct kinase inhibition profile compared to alternative indazole regioisomers. A focused library of 52 aza-2H-indazole derivatives with N2-substitution demonstrated selective inhibition against SGK1, Tie2, and SRC kinases, with the most potent representatives achieving IC₅₀ values in the range of up to 500 nM [1]. This scaffold-directed selectivity emerges from rational ligand alignment and docking studies that confirm the N2-substitution geometry as a critical determinant of kinase binding orientation [1]. In parallel, VH02—a structurally distinct phenylurea-indazole compound—inhibits VEGFR-2 kinase, illustrating that even within the broader indazole-urea chemical space, specific substitution patterns govern target engagement [2].

Kinase inhibition Scaffold-based drug discovery Selectivity profiling

Antiproliferative Activity of Indazole Diarylureas

Indazole-based diarylurea derivatives exhibit substituent-dependent antiproliferative activity that ranges from comparable to superior versus the reference compound sorafenib across multiple cancer cell lines. In a systematic evaluation against H460, A549, OS-RC-2, HT-29, Lovo, HepG2, Bel-7402, SGC-7901, and MDA-MB-231 cells, the majority of synthesized diarylureas demonstrated superior or similar activity to sorafenib, with notable exceptions among azaindazole-based derivatives (compounds 5f, 5l, and 5m) . Critically, derivatives bearing trifluoromethyl or halogen substituents on the indazole ring showed higher activity than sorafenib against selected cancer cell lines, while acute toxicity assays revealed that compounds 5a, 5b, and 5i possessed lower toxicity than sorafenib . Compound 5i, incorporating 4-(trifluoromethyl)-1H-indazole and 4-(trifluoromethyl)benzene moieties, exhibited the most potent anticancer activity . In a separate comparative study, the indazole diarylurea compound 1118-20 demonstrated higher cytotoxic efficacy than sorafenib against HepG2 hepatocellular carcinoma cells and more potent inhibition of angiogenesis [1].

Anticancer activity Cell proliferation assay Structure-activity relationship

N-2H-Indazol-2-ylurea Applications & Procurement


Medicinal Chemistry Scaffold Exploration

N-2H-Indazol-2-ylurea serves as a minimal functionalized building block for the synthesis of N2-substituted 2H-indazole derivatives targeting kinase inhibition programs. The 2H-indazole scaffold with N2-urea attachment provides a validated template for kinase inhibitor development, as demonstrated by focused libraries of N2-substituted aza-2H-indazole derivatives that exhibit selective inhibition against SGK1, Tie2, and SRC kinases with IC₅₀ values up to 500 nM [1]. Researchers developing novel kinase inhibitors may employ this compound as a starting material for further derivatization, particularly for exploring SAR around the urea linkage and indazole core substituent effects [1].

SAR Baseline: Unsubstituted Core Control

This compound provides an unsubstituted reference point for SAR studies of indazole-based urea derivatives. Published SAR analyses confirm that substituents on the indazole ring—particularly trifluoromethyl and halogen groups—significantly enhance antiproliferative activity against cancer cell lines relative to reference compounds . N-2H-Indazol-2-ylurea, lacking these activity-modulating substituents, may serve as a negative control or baseline comparator to quantify the contribution of specific substituents to observed biological effects in anticancer screening panels including H460, A549, HepG2, and MDA-MB-231 cell lines .

Molecular Docking & Scaffold Validation

The 2H-indazole core with N2-urea linkage provides a structurally defined template for computational chemistry applications, including molecular docking simulations and pharmacophore modeling. Rational ligand alignment approaches have been successfully applied to N2-substituted aza-2H-indazole derivatives to predict kinase selectivity profiles, with in silico predictions subsequently confirmed by in vitro kinase panel profiling [1]. The calculated physicochemical properties of N-2H-indazol-2-ylurea—LogP 1.24530 and PSA 73.93 Ų —support its utility as a computationally tractable model system for validating docking algorithms and binding mode predictions prior to synthetic elaboration.

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